2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a fluorinated phenylboronic acid derivative with pinacol in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. The reaction mixture is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol .
Uniqueness
The uniqueness of 2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its fluorinated aromatic ring, which can impart distinct electronic properties and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C15H22BFO4 |
---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
2-[4-fluoro-2-(methoxymethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)13-7-6-12(17)8-11(13)9-19-10-18-5/h6-8H,9-10H2,1-5H3 |
InChI Key |
WHWKDFHWGFXWSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCOC |
Origin of Product |
United States |
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